ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Overview
Description
The compound is a type of ester, which are commonly used in a wide variety of applications from plastics to pharmaceuticals . The structure suggests it might have interesting properties due to the presence of the imidazo[2,1-f]purin-8(2H)-yl group, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA.
Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed using techniques like 1H NMR and 13C NMR . These techniques allow scientists to determine the structure of a molecule by observing the magnetic properties of certain atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the heat capacities of a similar compound, 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate, were measured using a fully automated adiabatic calorimeter .Scientific Research Applications
Isomerization and Synthesis Techniques
Research on isomerization through cleavage and recombination of imidazolide linkage in condensed tricyclic systems related to hypermodified bases of phenylalanine transfer ribonucleic acids illustrates complex synthetic pathways and structural transformations. These processes are crucial for understanding the behavior and potential applications of similar compounds in biochemistry and pharmaceutical sciences (Itaya et al., 1999).
Antioxidative Properties
The study on substituted aryl meroterpenoids from red seaweed Hypnea musciformis showcases the antioxidative potential of certain compounds. Although structurally different, it emphasizes the importance of investigating natural and synthetic compounds for antioxidative properties, which can lead to developments in food and pharmaceutical industries (Chakraborty et al., 2016).
Photopolymerization Studies
The exploration of alkyl and aryl ester derivatives of ethyl α-hydroxymethylacrylate in photopolymerization studies points to the potential use of similar compounds in material science, specifically in developing rapid photopolymers for coating and thin film applications (Avci et al., 1996).
Synthesis and Antimicrobial Activities
Investigations into the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlight the potential medical applications of similar compounds. These studies are foundational for the development of new antibiotics and understanding the relationship between chemical structure and biological activity (Sharma et al., 2004).
Anti-Juvenile Hormone Agents
Research on ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone (anti-JH) agent provides insight into the applications of such compounds in agricultural science, particularly in pest management and control strategies (Ishiguro et al., 2003).
Crystal Structure Analysis
The synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the importance of structural characterization in developing pharmaceuticals and understanding the molecular basis of compound interactions (Yeong et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-6-32-20(29)15-7-9-16(10-8-15)26-13(2)14(3)27-17-18(23-21(26)27)24(4)22(30)25(19(17)28)11-12-31-5/h7-10H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSFOQLSVNJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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